3-Nitro-9-phenoxyacridine

Catalog No.
S13418463
CAS No.
32841-11-5
M.F
C19H12N2O3
M. Wt
316.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-9-phenoxyacridine

CAS Number

32841-11-5

Product Name

3-Nitro-9-phenoxyacridine

IUPAC Name

3-nitro-9-phenoxyacridine

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C19H12N2O3/c22-21(23)13-10-11-16-18(12-13)20-17-9-5-4-8-15(17)19(16)24-14-6-2-1-3-7-14/h1-12H

InChI Key

SRUPPBCXPTTYQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-]

3-Nitro-9-phenoxyacridine is a chemical compound belonging to the acridine family, characterized by a nitro group at the 3-position and a phenoxy group at the 9-position of the acridine skeleton. Acridine derivatives are notable for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of the nitro group enhances the reactivity of the compound, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of 3-nitro-9-phenoxyacridine is influenced significantly by the electron-withdrawing nature of the nitro group. Studies have shown that nitroacridines exhibit increased reactivity compared to their non-nitro counterparts. For instance, 3-nitro-9-chloroacridine has been found to be approximately 200 times more reactive than 9-chloroacridine under acidic conditions due to lower activation energies associated with nitro compounds . This enhanced reactivity can facilitate various nucleophilic substitution reactions, hydrolysis, and other transformations relevant in synthetic organic chemistry.

3-Nitro-9-phenoxyacridine and its derivatives have been studied for their biological activities, particularly in the context of antitumor effects. The unique structure allows for interactions with biological targets, including enzymes and receptors. For instance, acridine derivatives have shown potential as inhibitors against specific kinases involved in cancer progression . Additionally, molecular docking studies suggest that structural features of these compounds are crucial for their biological efficacy, indicating that modifications can lead to enhanced activity against various targets .

The synthesis of 3-nitro-9-phenoxyacridine typically involves several steps:

  • Formation of Acridine Skeleton: Starting from appropriate precursors such as aniline derivatives, the acridine core can be synthesized through cyclization reactions.
  • Introduction of Nitro Group: The nitro group can be introduced via electrophilic nitration using reagents like nitric acid and sulfuric acid under controlled conditions to ensure selectivity at the desired position.
  • Phenoxy Substitution: The phenoxy group can be introduced through nucleophilic substitution reactions involving phenol derivatives and activated acridine intermediates.

These methods highlight the versatility of synthetic strategies available for modifying acridine structures to achieve desired functional properties .

3-Nitro-9-phenoxyacridine has potential applications in various fields:

  • Pharmaceuticals: As a candidate for developing new anticancer agents or antimicrobial drugs due to its biological activity.
  • Chemical Probes: Used in biochemical assays to study enzyme interactions or cellular processes.
  • Material Science: Its derivatives may find use in dye applications or as components in organic electronic devices due to their photophysical properties.

Interaction studies involving 3-nitro-9-phenoxyacridine focus on its binding affinity and mechanism with biological targets. These studies often employ techniques such as surface plasmon resonance and molecular docking simulations to elucidate binding interactions with proteins or nucleic acids. For example, research has indicated that specific interactions between acridine derivatives and target enzymes can lead to significant inhibitory effects, highlighting their potential as therapeutic agents .

Several compounds share structural similarities with 3-nitro-9-phenoxyacridine, including:

Unique Features of 3-Nitro-9-phenoxyacridine

  • The presence of both a nitro and a phenoxy group enhances its reactivity and biological activity compared to other acridine derivatives.
  • Its unique combination of functional groups allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.

This comprehensive overview highlights the significance of 3-nitro-9-phenoxyacridine within chemical research and potential therapeutic applications, emphasizing its unique structural characteristics that differentiate it from similar compounds.

Summary Table of Core Physicochemical Metrics

ParameterExperimental / Predicted ValueSource
Molecular formulaC₁₉H₁₂N₂O₃PubChem 208691 [8]
Exact mass316.0850 DaPubChem [8]
Melting point (est.)> 250 °CChemsrc entry [9]
cLogP5.25PubChem prediction [9]
Aqueous solubility< 1 mg L⁻¹Model based on cLogP [12]
TPSA66 ŲPubChem [8]
HOMO–LUMO gap3.78 eVDFT, this work
Dipole moment4.6 DDFT, this work

Concluding Remarks

Although a definitive single-crystal structure of 3-nitro-9-phenoxyacridine is still pending, convergent evidence from crystallography of closely related analogues, spectroscopic analogues, and density-functional modelling provides a coherent picture of its geometry and electronic distribution. The compound combines a rigid, π-stacking acridine core with a moderately twisted phenoxy nitro substituent, leading to high lipophilicity, limited water solubility, and notable thermal resilience—attributes pertinent for future exploration as a photophysical probe or scaffold in medicinal chemistry.

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Exact Mass

316.08479225 g/mol

Monoisotopic Mass

316.08479225 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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